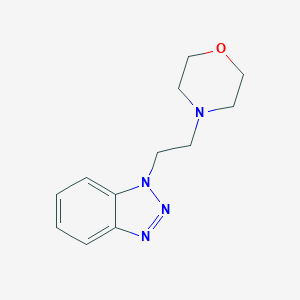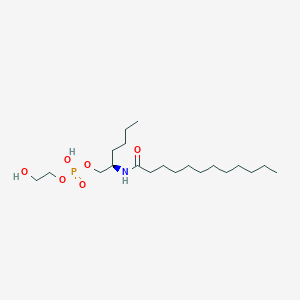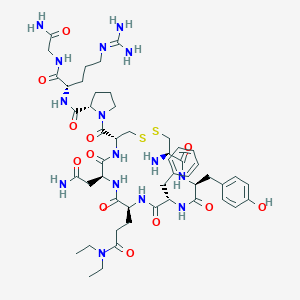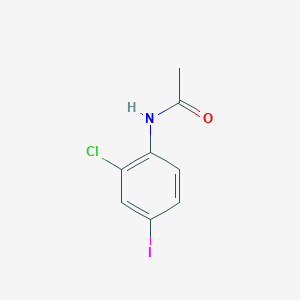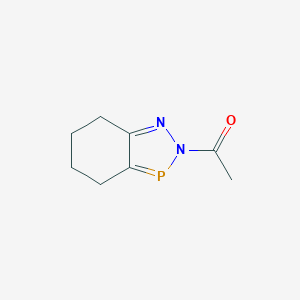
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole (ATBD) is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. ATBD belongs to the class of benzodiazaphospholes, which are heterocyclic compounds that contain both a benzene ring and a phosphorus atom in their structure. In
Mécanisme D'action
The mechanism of action of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been proposed that it may act by inducing oxidative stress in cancer cells.
Biochemical and Physiological Effects:
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In addition, it has been reported to have anti-inflammatory and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has been reported to exhibit good stability. However, there are also limitations associated with the use of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole in laboratory experiments. For example, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized.
Orientations Futures
There are several future directions for the research on 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. One area of research is the development of new derivatives of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. Furthermore, the potential of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole as a lead compound for the development of new drugs should be explored. Finally, the toxicity profile of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole should be fully characterized to determine its safety for use in humans.
Conclusion:
In conclusion, 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The synthesis of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is relatively easy, and it has been reported to exhibit good stability. However, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized. Future research should focus on the development of new derivatives of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole with improved activity and selectivity, the investigation of its mechanism of action, and the determination of its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole involves the reaction of 2-aminophenol with triethyl phosphite and acetyl chloride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. This method has been reported to yield 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole in good to excellent yields.
Applications De Recherche Scientifique
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has also been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to have potential as a lead compound for the development of new drugs.
Propriétés
Numéro CAS |
137152-49-9 |
|---|---|
Nom du produit |
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole |
Formule moléculaire |
C8H11N2OP |
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3 |
Clé InChI |
OIBNJUXBTBYNSI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
SMILES canonique |
CC(=O)N1N=C2CCCCC2=P1 |
Synonymes |
2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)




![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
